![molecular formula C22H22N4O3S B2425968 N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115407-63-0](/img/structure/B2425968.png)
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, also known as BQCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Synthesis and Biological Activities
N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide derivatives have been studied extensively in the context of synthetic chemistry and their potential biological activities. One such study involves the synthesis of N-aryl/aralkyl substituted derivatives that were evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds have shown promising activities, indicating their potential in therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Khalid et al., 2014).
Antimicrobial and Anticancer Studies
Further research has been conducted on similar compounds, focusing on their antimicrobial and anticancer properties. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their docking properties and antimicrobial activity, showing significant activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). Additionally, compounds bearing the piperidine moiety, similar in structure to N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, have been investigated for their Src kinase inhibitory and anticancer activities, contributing to the development of novel therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).
Enzyme Inhibition for Drug Design
The exploration of such compounds extends to their utility in drug design, particularly in the context of enzyme inhibition. The structure-activity relationships (SAR) studies of these compounds help in understanding the critical features necessary for biological activity, guiding the design of more potent and selective inhibitors for therapeutic targets. This is exemplified by studies on compounds with similar core structures that have shown potential in inhibiting key enzymes involved in disease pathways, providing a foundation for the development of new drugs (Stec et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-20(23-15-8-9-18-19(12-15)29-14-28-18)13-30-21-16-6-2-3-7-17(16)24-22(25-21)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUZKWNKLKQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.